(2-Chloro-4-methylphenyl)methanamine, also known as (2-Chloro-4-methylphenyl)(cyclobutyl)methanamine hydrochloride, is a chemical compound with significant relevance in organic chemistry and pharmaceutical research. This compound features a chloro-substituted aromatic ring and an amine functional group, which contribute to its chemical properties and potential applications.
The compound can be sourced from various chemical suppliers and research institutions, with its molecular formula being and a molecular weight of approximately .
(2-Chloro-4-methylphenyl)methanamine belongs to the class of organic compounds known as amines. More specifically, it is classified as a secondary amine due to the presence of two carbon groups attached to the nitrogen atom. The compound's structure includes a chloro group, which classifies it further as a chlorinated aromatic amine.
The synthesis of (2-Chloro-4-methylphenyl)methanamine can be achieved through several methods, primarily involving nucleophilic substitution reactions or reductive amination processes.
The reaction conditions often include solvents such as ethanol or dichloromethane, with temperatures maintained between and depending on the specific reaction pathway chosen. Yield percentages can vary significantly based on the method and conditions employed, typically ranging from 60% to 90% for optimized procedures.
The molecular structure of (2-Chloro-4-methylphenyl)methanamine can be represented using various structural formulas:
InChI=1S/C12H16ClN/c1-8-5-6-10(11(13)7-8)12(14)9-3-2-4-9;/h5-7,9,12H,2-4,14H2,1H3
CC1=CC(=C(C=C1)C(C2CCC2)N)Cl
This representation shows that the compound consists of a chloro-substituted aromatic ring (derived from 4-methylphenol) bonded to a methanamine group .
Key data points include:
(2-Chloro-4-methylphenyl)methanamine participates in several chemical reactions due to its functional groups:
These reactions typically require specific conditions such as inert atmospheres (nitrogen or argon), controlled temperatures, and sometimes the presence of bases to facilitate nucleophilic attack.
The mechanism of action for (2-Chloro-4-methylphenyl)methanamine primarily involves its interaction with biological targets through its amine group. As an amine, it can act as a proton acceptor and participate in hydrogen bonding, influencing biological pathways.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Relevant analyses such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
(2-Chloro-4-methylphenyl)methanamine has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6